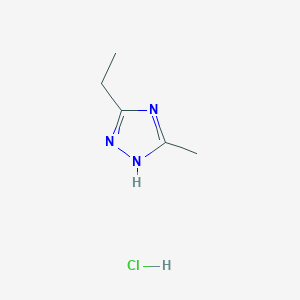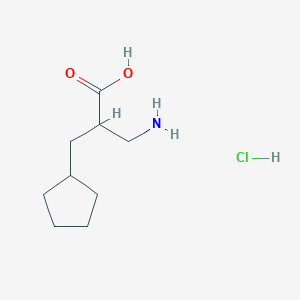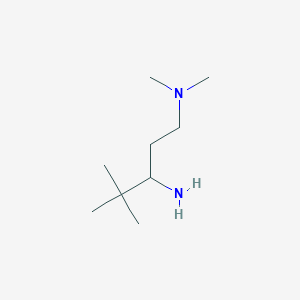
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
Descripción general
Descripción
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1311316-71-8 . It has a molecular weight of 204.72 .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1,3-thiazol-2-yl)cyclopentanamine hydrochloride . The InChI Code is 1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride, have been studied for their antimicrobial properties. These compounds can be effective against a variety of microbial strains, contributing to the development of new antimicrobial agents that can be used to treat infections caused by resistant bacteria .
Anticancer Potential
Research has indicated that thiazole compounds exhibit anticancer activity. For instance, certain thiazole derivatives have been tested against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), showing promising results in inhibiting cancer cell growth .
Agricultural Applications
Thiazoles are also utilized in the agricultural sector. They can function as agrochemicals, providing benefits such as promoting plant growth, increasing seed yield, and enhancing oil content in crops like rapeseed .
Photographic Sensitizers
In the field of photography, thiazole-based compounds serve as sensitizers. They play a crucial role in the photographic process by increasing the response of photographic films to light, thereby improving image quality .
Industrial Applications
The industrial applications of thiazoles include their use in rubber vulcanization, which is a chemical process that enhances the elasticity and strength of rubber. Thiazoles can act as accelerators in this process, making them valuable in the manufacturing of various rubber products .
Pharmaceutical Applications
Thiazole derivatives are prominent in pharmaceuticals, appearing in several drugs with diverse therapeutic effects. They are found in medications for conditions such as HIV/AIDS (ritonavir), depression (pramipexole), ulcers (nizatidine), inflammation (meloxicam), and cancer treatment (tiazofurin) .
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWLIKPKZNOUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)


![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)



![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)